

Application Notes & Protocols: Chabazite for CO2 Capture and Storage Investigations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chabazite
Cat. No.:	B1143428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chabazite, a microporous crystalline aluminosilicate, is a promising material for carbon dioxide (CO2) capture and storage due to its distinct pore structure, high surface area, and tunable surface chemistry. Its framework, characterized by a three-dimensional system of pores and cages, allows for the selective adsorption of CO2 from gas streams. This document provides detailed application notes and experimental protocols for investigating the use of **chabazite** in CO2 capture, including synthesis, modification, characterization, and performance evaluation.

Data Presentation: CO2 Adsorption Capacities of Chabazite

The CO2 adsorption capacity of **chabazite** is a critical parameter for its application in carbon capture technologies. This capacity is influenced by various factors, including the Si/Al ratio, the nature of the extra-framework cations, and the operating conditions such as temperature and pressure. The following tables summarize the quantitative data from various studies on the CO2 uptake of different forms of **chabazite**.

Material	Si/Al Ratio	Cation Form	Temperature (K)	Pressure	CO2 Adsorption Capacity (mmol/g)	Reference
Natural Chabazite	-	Mixed (Ca, K, Mg, Na)	303	3 MPa	> 5.0	[1]
Synthetic Chabazite (SSZ-13)	12	Na+	273	120 kPa	~4.4	[1][2]
Synthetic Chabazite (SSZ-13)	12	Li+	273	120 kPa	~4.5	[1][2]
Synthetic Chabazite (SSZ-13)	12	K+	273	120 kPa	~4.0	[1][2]
Synthetic Chabazite (SSZ-13)	12	H+	-	-	3.3	[2]
Nanosized Chabazite	2.2	Mixed (Na+, K+, Cs+)	-	-	up to 4.5	[3][4]
Kaolin-based Chabazite	-	-	303	120 kPa	1.61	[5]
Mesoporous Chabazite	-	Ca2+	473	20 bar	Effective for CO2 capture	[6][7][8][9]
Zinc-exchanged Chabazite	-	Zn2+	-	~400 ppm CO2	High capacity	[10]

Experimental Protocols

Detailed methodologies for the synthesis, modification, characterization, and evaluation of **chabazite** for CO₂ capture are provided below.

Protocol 1: Synthesis of Chabazite (SSZ-13)

This protocol describes a hydrothermal synthesis method for SSZ-13, a synthetic **chabazite**.

Materials:

- Sodium hydroxide (NaOH)
- Aluminum hydroxide (Al(OH)₃)
- Colloidal silica (e.g., Ludox)
- N,N,N-Trimethyl-1-adamantanammonium hydroxide (TMAdaOH) - Structure Directing Agent (SDA)
- Deionized (DI) water

Procedure:

- Prepare an aluminate solution by dissolving NaOH and Al(OH)₃ in DI water.
- Prepare a silicate solution by mixing colloidal silica with DI water.
- Slowly add the silicate solution to the aluminate solution under vigorous stirring.
- Add the TMAdaOH solution to the mixture and continue stirring until a homogeneous gel is formed.
- Transfer the gel to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at a specified temperature (e.g., 160 °C) for a designated period (e.g., 48-96 hours).
- After crystallization, cool the autoclave to room temperature.

- Recover the product by filtration or centrifugation, wash thoroughly with DI water until the pH of the filtrate is neutral, and dry overnight at 100 °C.
- To remove the SDA, calcine the as-synthesized material in air at a high temperature (e.g., 550 °C) for several hours.

Protocol 2: Ion Exchange of Chabazite

This protocol details the procedure for modifying **chabazite** by exchanging the extra-framework cations.

Materials:

- Synthesized or natural **chabazite**
- Salt solution of the desired cation (e.g., NaCl, KCl, CaCl₂, Zn(NO₃)₂)
- Deionized (DI) water

Procedure:

- Disperse a known amount of **chabazite** powder in a specific concentration of the salt solution (e.g., 1 M).
- Stir the suspension at a controlled temperature (e.g., 80 °C) for a set duration (e.g., 24 hours).
- Separate the solid material by filtration or centrifugation.
- Wash the ion-exchanged **chabazite** thoroughly with DI water to remove any residual salts.
- Dry the sample overnight at 100 °C.
- Repeat the process if a higher degree of ion exchange is required.

Protocol 3: Characterization of Chabazite

1. X-Ray Diffraction (XRD):

- Purpose: To determine the crystalline phase and purity of the synthesized material.
- Procedure:
 - Grind the **chabazite** sample to a fine powder.
 - Mount the powder on a sample holder.
 - Record the XRD pattern using a diffractometer with Cu K α radiation.
 - Compare the obtained pattern with standard **chabazite** diffraction patterns from the IZA database.[\[11\]](#)

2. Scanning Electron Microscopy (SEM):

- Purpose: To observe the crystal morphology and size.
- Procedure:
 - Mount a small amount of the **chabazite** powder on an SEM stub using conductive carbon tape.
 - Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
 - Image the sample using an SEM.

3. Nitrogen Physisorption (BET Analysis):

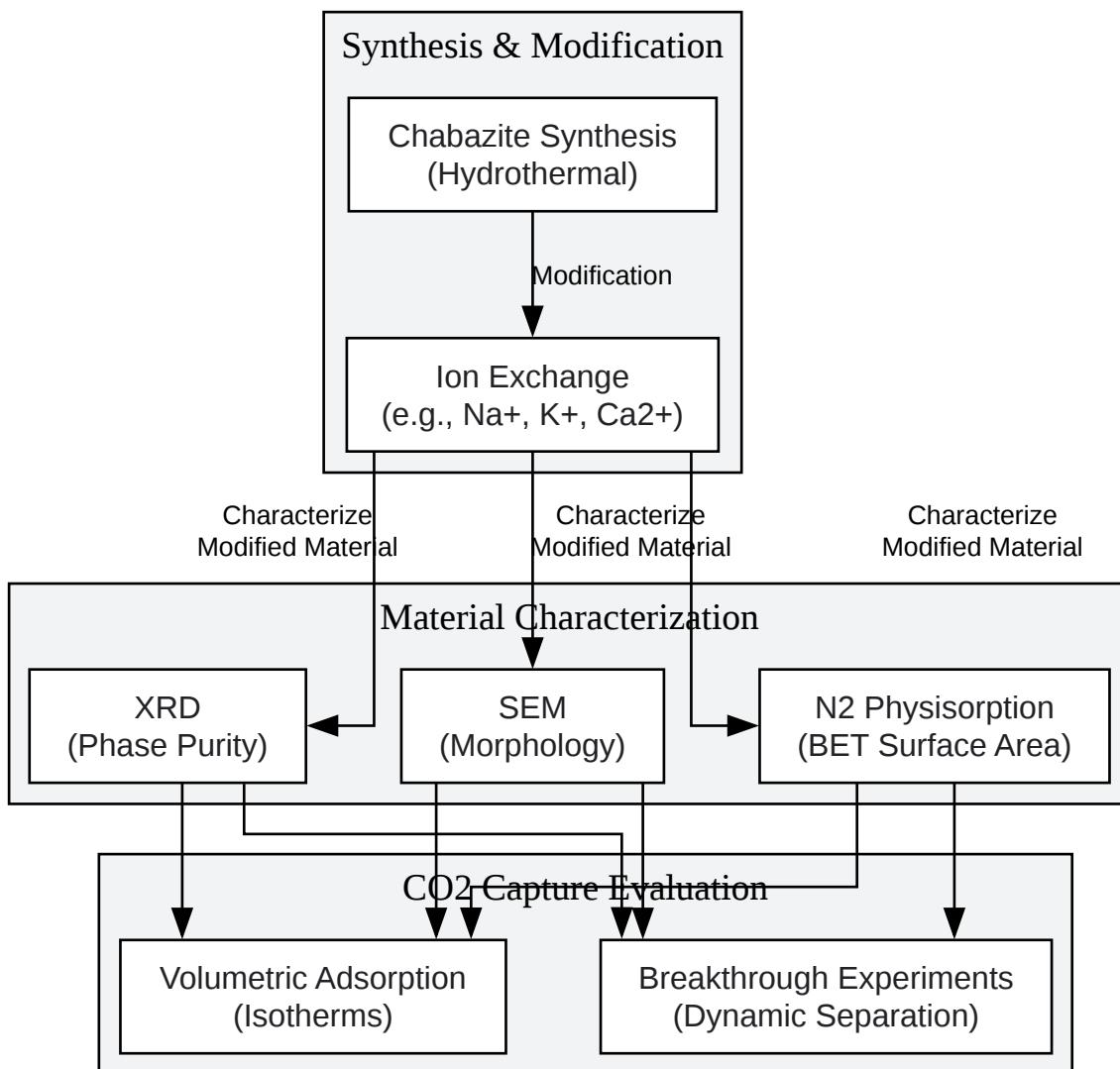
- Purpose: To determine the specific surface area, pore volume, and pore size distribution.
- Procedure:
 - Degas the sample under vacuum at a high temperature (e.g., 350 °C) for several hours to remove adsorbed water and other impurities.
 - Measure the N₂ adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer.

- Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
- Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to unity.

Protocol 4: CO₂ Adsorption Measurements

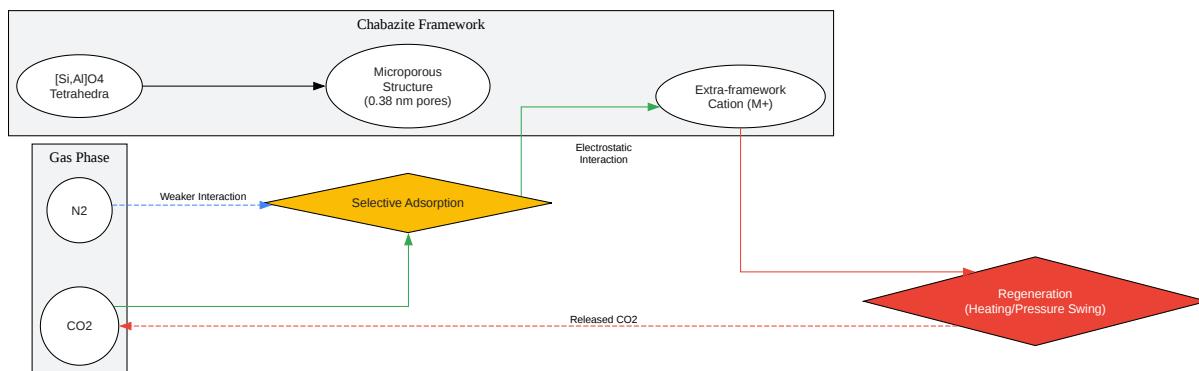
1. Volumetric Adsorption Isotherms:

- Purpose: To measure the amount of CO₂ adsorbed by the **chabazite** at different pressures and a constant temperature.
- Procedure:
 - Place a known mass of the **chabazite** sample in the sample cell of a volumetric adsorption analyzer.
 - Degas the sample under vacuum at high temperature.
 - Introduce a known amount of CO₂ gas into the sample cell and measure the equilibrium pressure.
 - Repeat the dosing and equilibration steps to obtain a series of data points at increasing pressures.
 - The amount of adsorbed gas is calculated from the pressure change in the calibrated volume of the apparatus.


2. Breakthrough Experiments:

- Purpose: To evaluate the dynamic CO₂ separation performance from a gas mixture.
- Procedure:
 - Pack a fixed-bed column with the **chabazite** adsorbent.
 - Activate the adsorbent by heating under an inert gas flow.

- Introduce a gas mixture with a known composition of CO₂ and other gases (e.g., N₂) at a constant flow rate.
- Monitor the composition of the gas exiting the column over time using a mass spectrometer or gas chromatograph.
- The breakthrough time is the time at which the CO₂ concentration at the outlet starts to increase significantly.


Visualizations

The following diagrams illustrate the experimental workflow for evaluating **chabazite** in CO₂ capture and the proposed mechanism of CO₂ capture.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **chabazite** in CO₂ capture studies.

[Click to download full resolution via product page](#)

Caption: Mechanism of selective CO₂ capture by **chabazite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. science-share.com [science-share.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ph. D defense - Sajjad Ghojavand - Synthesis of nano sized chabazite zeolite for CO2 capture - Laboratoire Catalyse & Spectrochimie [lcs.ensicaen.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Chabazite and zeolite 13X for CO2 capture under high pressure and moderate temperature conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chabazite and zeolite 13X for CO2 capture under high pressure and moderate temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hierarchical Mesoporous SSZ-13 Chabazite Zeolites for Carbon Dioxide Capture | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Chabazite for CO2 Capture and Storage Investigations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143428#chabazite-for-co2-capture-and-storage-investigations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com